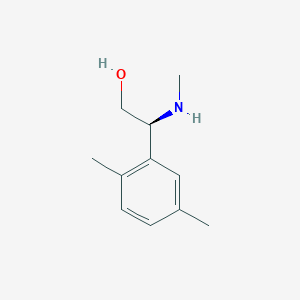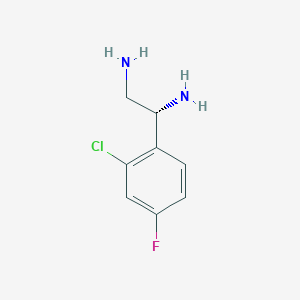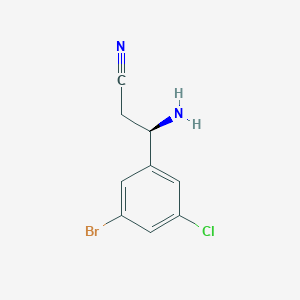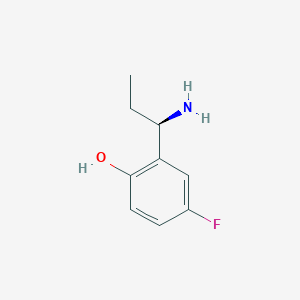
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a phenyl ring substituted with two methyl groups and an ethan-1-ol backbone with a methylamino group, making it an interesting subject for chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethylphenylacetic acid and methylamine.
Formation of Intermediate: The acid is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride reacts with methylamine to form the corresponding amide.
Reduction: The amide is reduced using a reducing agent such as lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to facilitate the reduction step.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2,5-Dimethylphenyl)-2-(methylamino)ethanone.
Reduction: 2-(2,5-Dimethylphenyl)-2-(methylamino)ethane.
Substitution: Various substituted derivatives depending on the alkyl halide used.
科学研究应用
Medicinal Chemistry: As a chiral building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmacology: Investigated for its potential biological activity and therapeutic effects.
作用机制
The mechanism of action of (S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in the body, influencing biochemical pathways.
Pathways Involved: The compound could modulate neurotransmitter systems or enzyme activity, leading to its observed effects.
相似化合物的比较
Similar Compounds
®-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound with potentially different biological activity.
2-(2,5-Dimethylphenyl)-2-aminoethanol: A structurally similar compound with an amino group instead of a methylamino group.
Uniqueness
(S)-2-(2,5-Dimethylphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration and the presence of both a hydroxyl and a methylamino group, which may confer distinct chemical and biological properties.
属性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC 名称 |
(2S)-2-(2,5-dimethylphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(7-13)12-3/h4-6,11-13H,7H2,1-3H3/t11-/m1/s1 |
InChI 键 |
UHMYHZGCCWORAV-LLVKDONJSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)C)[C@@H](CO)NC |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(CO)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Benzyl-7-methylhexahydro-1H-pyrrolo[3,4-c]pyridin-6(2H)-one](/img/structure/B13040633.png)



![Ethyl 3-bromo-7-isopropylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B13040672.png)


